Cas no 1965335-75-4 ((R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole)

(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- 1965335-75-4
- (R)-2-(2-((R)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- 2828432-14-8
- SCHEMBL20906442
-
- インチ: 1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29-/m0/s1
- InChIKey: ZIDRZTBFZIWXMW-ZTOMLWHTSA-N
- SMILES: O1C[C@@H](C2=CC=CC=C2)N=C1C1=CC=CC=C1[S@](C1=CC=C(C(C)(C)C)C=C1)=O
計算された属性
- 精确分子量: 403.16060021g/mol
- 同位素质量: 403.16060021g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 596
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 57.9Ų
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HUL-100mg |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole |
1965335-75-4 | 98% | 100mg |
$112.00 | 2023-12-19 | |
Ambeed | A1281589-100mg |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole |
1965335-75-4 | 98% | 100mg |
$169.0 | 2025-03-18 | |
Ambeed | A1281589-250mg |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole |
1965335-75-4 | 98% | 250mg |
$291.0 | 2025-03-18 | |
Ambeed | A1281589-1g |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole |
1965335-75-4 | 98% | 1g |
$837.0 | 2025-03-18 | |
Ambeed | A1281589-5g |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole |
1965335-75-4 | 98% | 5g |
$2427.0 | 2025-03-18 |
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazoleに関する追加情報
Comprehensive Overview of (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS No. 1965335-75-4)
The compound (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS No. 1965335-75-4) is a highly specialized chiral sulfoxide derivative with significant applications in asymmetric synthesis and pharmaceutical research. Its unique structural features, including the dihydrooxazole core and tert-butylphenylsulfinyl moiety, make it a valuable building block for designing enantioselective catalysts and bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in chiral auxiliaries, ligand design, and medicinal chemistry.
In recent years, the demand for enantiopure compounds like (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has surged, driven by advancements in asymmetric catalysis and the pharmaceutical industry's focus on stereoselective drug development. This compound's sulfinyl group acts as a versatile chiral controller, enabling precise stereochemical outcomes in reactions such as C-C bond formations and heterocycle synthesis. Its oxazoline ring further enhances its utility as a bidentate ligand for transition metals, a topic frequently searched in organometallic chemistry forums.
The synthesis of CAS 1965335-75-4 typically involves multi-step protocols, including chiral resolution and sulfoxidation techniques. A key challenge lies in maintaining the optical purity of the product, which is critical for its performance in enantioselective transformations. Recent publications highlight innovative approaches using enzymatic catalysis or chiral metal complexes to improve yield and selectivity—topics trending in green chemistry discussions.
From a structure-activity relationship perspective, the tert-butyl substituent in this molecule provides steric bulk that influences both its catalytic behavior and molecular recognition properties. This characteristic aligns with current research interests in sterically hindered catalysts and supramolecular chemistry. The compound's phenyl-dihydrooxazole segment also shows intriguing electronic effects that researchers are exploring for photocatalysis applications—a hot topic in energy storage and sustainable chemistry communities.
Analytical characterization of (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole requires advanced techniques such as chiral HPLC, X-ray crystallography, and vibrational circular dichroism to confirm its absolute configuration—a frequent subject in analytical method development queries. The compound's stability profile under various conditions is another area of investigation, particularly for researchers optimizing catalyst recycling systems.
In drug discovery, derivatives of this sulfinyl-oxazoline scaffold have shown promise as enzyme inhibitors and receptor modulators, though the parent compound itself is primarily used as a chiral intermediate. The pharmaceutical industry's growing need for stereochemically defined building blocks makes CAS 1965335-75-4 a compound of continuing interest, especially in fragment-based drug design strategies.
From a commercial standpoint, the availability of enantiomerically pure (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole remains limited, with most supplies coming from specialized fine chemical manufacturers. This scarcity has prompted academic and industrial groups to develop more efficient synthetic routes—a trend reflected in patent literature and process chemistry optimization studies.
Environmental considerations regarding the production and use of this compound are gaining attention, particularly concerning solvent selection and waste minimization in its synthesis. These aspects resonate with the broader green chemistry movement and corporate sustainability goals, making them relevant to current chemical industry discussions.
Future research directions for 1965335-75-4 may explore its potential in cascade reactions, multicomponent couplings, and as a template for chiral ionic liquids—all active areas in contemporary organic methodology development. The compound's unique stereoelectronic properties continue to inspire novel applications across materials science and chemical biology domains.
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